molecular formula C13H19NS B13326827 N-Cyclohexyl-2-(methylthio)aniline

N-Cyclohexyl-2-(methylthio)aniline

Cat. No.: B13326827
M. Wt: 221.36 g/mol
InChI Key: YXDBNGSXXNDPOI-UHFFFAOYSA-N
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Description

H9NS. Its systematic name reflects its structure: a cyclohexyl ring attached to an aniline moiety via a methylthio (sulfur-methyl) group. Let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to N-Cyclohexyl-2-(methylthio)aniline:

b. Industrial Production: The industrial-scale production of this compound typically involves the amination method due to its efficiency and scalability.

Chemical Reactions Analysis

N-Cyclohexyl-2-(methylthio)aniline participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) leads to the corresponding amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium hydroxide, bromine, and reducing agents play crucial roles.

    Major Products: The primary product is this compound itself, along with any side products from competing reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism by which N-Cyclohexyl-2-(methylthio)aniline exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While N-Cyclohexyl-2-(methylthio)aniline is unique due to its cyclohexyl and methylthio substituents, similar compounds include:

  • 2-Aminothiophenol
  • 4-(Methylthio)aniline
  • 3-(Methylthio)aniline
  • 4-(Thiophen-2-yl)aniline

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-cyclohexyl-2-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3

InChI Key

YXDBNGSXXNDPOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCCCC2

Origin of Product

United States

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